Lipophilicity Advantage: 3-Methyl Group Elevates LogP by >1 Unit Over the Des-methyl Analog
The target compound exhibits a calculated XLogP3 of 2.7 , compared with a LogP of 1.50 for the direct des-methyl analog 1-(4-chlorobenzyl)piperidin-4-ol (CAS 21937-62-2) . This 1.2 log unit increase reflects the contribution of the 3-methyl substituent to overall lipophilicity and is expected to enhance membrane permeability while potentially reducing aqueous solubility.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 1-(4-Chlorobenzyl)piperidin-4-ol: LogP = 1.50 |
| Quantified Difference | ΔLogP = +1.2 (target more lipophilic) |
| Conditions | Calculated XLogP3 (target) vs. measured/calculated LogP (comparator); both derived from octanol-water partition models. |
Why This Matters
A 1.2 log unit difference in lipophilicity can significantly alter passive membrane permeability and tissue distribution, directly impacting suitability for CNS-targeted vs. peripheral programs.
